3-Vinylbenzoic acid

Vue d'ensemble

Description

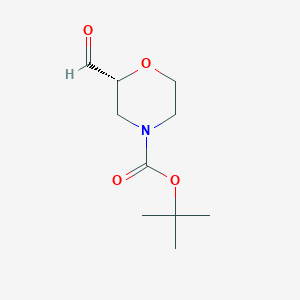

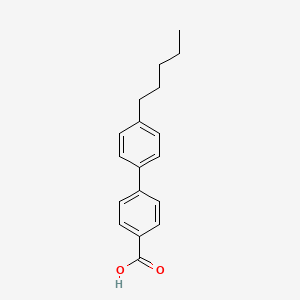

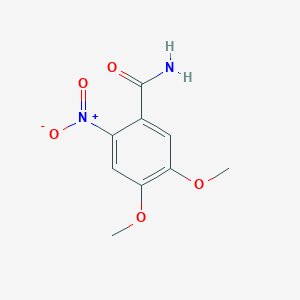

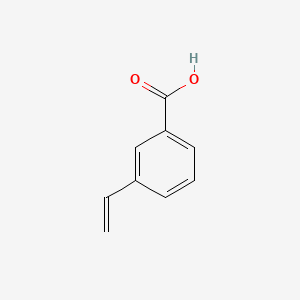

3-Vinylbenzoic acid is a chemical compound with the molecular formula H2C=CHC6H4CO2H . It has a molecular weight of 148.16 .

Molecular Structure Analysis

The molecular structure of 3-Vinylbenzoic acid is represented by the SMILES stringOC(=O)c1cccc(C=C)c1 . The compound has a monoisotopic mass of 148.052429 Da . Chemical Reactions Analysis

3-Vinylbenzoic acid has been used in the creation of polymers by imprinting tri-O-acetyladenosine in an acrylic polymer matrix . It has also been used in the formation of stable calcium ion complexes .Physical And Chemical Properties Analysis

3-Vinylbenzoic acid is a solid with a melting point of 91-95 °C (lit.) . It has a density of 1.2±0.1 g/cm^3 and a boiling point of 298.7±19.0 °C at 760 mmHg .Applications De Recherche Scientifique

Polymer Synthesis

3-Vinylbenzoic acid is utilized in the synthesis of specialized polymers. Its vinyl group allows it to copolymerize with other monomers, creating polymers with tailored properties for specific applications .

Drug Delivery Systems

Due to its reactivity and ability to form stable polymers, 3-Vinylbenzoic acid can be used to develop drug delivery systems. These systems can be engineered to release therapeutic agents in a controlled manner over time .

Molecular Imprinting

This compound is used in molecular imprinting techniques, where it acts as a functional monomer. It forms complexes with template molecules, which are subsequently polymerized to create a molded polymer with selective binding sites for the target molecule .

Analytical Chemistry

In analytical chemistry, 3-Vinylbenzoic acid can be used to modify surfaces or create sensitive layers in sensor technology. Its ability to bind to various substances makes it valuable for detecting specific analytes .

Organic Synthesis

As a building block in organic synthesis, 3-Vinylbenzoic acid is involved in creating complex organic compounds. Its carboxylic acid group allows for further functionalization, making it a versatile reagent .

Material Science

In material science, 3-Vinylbenzoic acid contributes to the development of new materials with improved mechanical and thermal properties. It’s particularly useful in creating composites and coatings .

Safety and Hazards

3-Vinylbenzoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Propriétés

IUPAC Name |

3-ethenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXZFDWVWMQRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403301 | |

| Record name | 3-Vinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Vinylbenzoic acid | |

CAS RN |

28447-20-3 | |

| Record name | 3-Ethenylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28447-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Vinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Vinylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3-Vinylbenzoic acid be used to create polymers with specific binding properties?

A1: Yes, 3-Vinylbenzoic acid has shown promise in the creation of molecularly imprinted polymers (MIPs). [] Researchers successfully used 3-Vinylbenzoic acid as a functional monomer, alongside ethylene glycol dimethacrylate as a cross-linking agent, to create MIPs that mimic the adenosine triphosphate (ATP) binding cleft in protein kinases. [] These MIPs demonstrated high affinity and selectivity for ATP-mimetic inhibitors, highlighting their potential for drug discovery and screening applications. []

Q2: How does the position of the vinyl group on the benzene ring influence polymerization?

A2: The position of the vinyl group significantly impacts the polymerization of Vinylbenzoic acid derivatives. [] While 4-Vinylbenzoic acid successfully undergoes polymerization, attempts to polymerize 3-Vinylbenzoic acid under similar anionic conditions resulted in incomplete reactions and low yields of insoluble products. [] This suggests that the position of the vinyl group influences the reactivity and potential side reactions during polymerization.

Q3: Can 3-Vinylbenzoic acid be used to modify the surface properties of existing polymers?

A3: Research suggests that 3-Vinylbenzoic acid can be utilized for the surface modification of polymers like polybutadiene. [] Using supercritical carbon dioxide (scCO2) as a transport medium, 3-Vinylbenzoic acid can be delivered to the polymer surface. [] The scCO2 facilitates the modification without affecting the bulk properties of the polymer, allowing for controlled alterations to surface hydrophilicity. []

Q4: Does 3-Vinylbenzoic acid play a role in nanoparticle synthesis and catalysis?

A4: While 3-Vinylbenzoic acid itself isn't directly involved, its polymerized counterpart, poly(3-Vinylbenzoic acid), has been used in the preparation of palladium nanoparticles. [] These nanoparticles, stabilized by poly(3-Vinylbenzoic acid), act as catalysts for the hydrogenation of olefins. [] Interestingly, the catalytic activity varies depending on the structure of the olefin, indicating a potential influence of steric effects and inclusion complex formation within the polymer matrix. []

Q5: What are the limitations of using 3-Vinylbenzoic acid in material science applications?

A5: While 3-Vinylbenzoic acid holds promise for various applications, challenges remain. For instance, controlling its polymerization, particularly via anionic mechanisms, requires further investigation to achieve well-defined polymers with desired molecular weights and architectures. [] Additionally, a comprehensive understanding of its interaction with different polymer substrates and the long-term stability of modified materials is crucial for developing robust and reliable applications. [] Further research is needed to fully explore its potential in areas like drug delivery, catalysis, and sensing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.